molecular formula C7H15IOSi B14344715 [(2-Iodobut-1-en-1-yl)oxy](trimethyl)silane CAS No. 95691-39-7

[(2-Iodobut-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14344715
CAS No.: 95691-39-7
M. Wt: 270.18 g/mol
InChI Key: MNLBPXZGHOGBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Iodobut-1-en-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an iodoalkene group attached to a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodobut-1-en-1-yl)oxysilane typically involves the reaction of 2-iodobut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

2-Iodobut-1-en-1-ol+Trimethylsilyl chloride(2-Iodobut-1-en-1-yl)oxysilane+HCl\text{2-Iodobut-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(2-Iodobut-1-en-1-yl)oxysilane} + \text{HCl} 2-Iodobut-1-en-1-ol+Trimethylsilyl chloride→(2-Iodobut-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

Industrial production of (2-Iodobut-1-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Iodobut-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.

    Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like acetone or dimethylformamide.

    Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a solvent like dichloromethane.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted butenyl derivatives.

    Addition Reactions: Products include halogenated or hydrogenated butenyl derivatives.

    Oxidation Reactions: Products include epoxides or other oxygenated compounds.

Scientific Research Applications

(2-Iodobut-1-en-1-yl)oxysilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.

    Material Science: The compound can be used in the preparation of silicon-containing polymers and materials with unique properties.

    Medicinal Chemistry: It may be used in the synthesis of bioactive molecules or as a precursor in the development of pharmaceuticals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of (2-Iodobut-1-en-1-yl)oxysilane in chemical reactions involves the reactivity of the iodoalkene group and the trimethylsilyl ether. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group can stabilize intermediates and facilitate the formation of carbon-silicon bonds.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane

Uniqueness

(2-Iodobut-1-en-1-yl)oxysilane is unique due to the presence of the iodoalkene group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it particularly useful in specific synthetic applications where the iodine atom or the double bond can be selectively manipulated.

Properties

CAS No.

95691-39-7

Molecular Formula

C7H15IOSi

Molecular Weight

270.18 g/mol

IUPAC Name

2-iodobut-1-enoxy(trimethyl)silane

InChI

InChI=1S/C7H15IOSi/c1-5-7(8)6-9-10(2,3)4/h6H,5H2,1-4H3

InChI Key

MNLBPXZGHOGBHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CO[Si](C)(C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.